1,4,9,10-Anthracenetetrone
Overview
Description
1,4,9,10-Anthracenetetrone is a chemical compound with the molecular formula C14H6O4 . It is an important electrode material and serves as a potent diphenol reagent for Diels-Alder reactions .
Synthesis Analysis
Reliable reactions for the synthesis of this compound have been identified and optimized. Both syntheses start from dihydroxy-9,10-anthraquinones and were selected for maximized efficiency and minimized work load .Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular weight of 238.1950 . The crystal structure of 1,4,5,8-anthracentetrone has been reported .Chemical Reactions Analysis
This compound has been used in various chemical reactions. For example, it has been used to modify electrodes for supercapacitors, applied as an acceptor in charge-transfer complexes, served as a precursor in the synthesis of antitumor compounds, and afforded push-pull chromophores in cycloaddition reactions with electron-rich alkynes .Physical and Chemical Properties Analysis
This compound has a melting point of 185 °C (sublimation) and a predicted boiling point of 421.3±45.0 °C. It has a predicted density of 1.50±0.1 g/cm3 .Scientific Research Applications
NMR Studies and Chemical Characterization
1,4,9,10-Anthracenetetrone has been studied for its chemical properties using nuclear magnetic resonance (NMR). The 1H and 13C NMR chemical shifts of this compound, along with other anthracene derivatives, have been reported. These studies are crucial for understanding the molecular structure and behavior of such compounds (Danielsen, Francis, & Aksnes, 1996).
Applications in Organic Synthesis
This compound has been identified as a promising building block for π-conjugated small molecules and polymers. The synthesis of this compound from dihydroxy-9,10-anthraquinones has been optimized for efficiency and scalability, indicating its potential in material science and organic synthesis (Glöcklhofer, Stöger, & Fröhlich, 2018).
Electronic Structure and Optical Applications
The electronic structure and near-infrared spectra of diquinone anion radicals, including this compound, have been investigated. These studies are relevant for applications in optoelectronics and materials science, as these compounds exhibit unique spectral properties (Almloef, Feyereisen, Jozefiak, & Miller, 1990).
Applications in Rechargeable Lithium Batteries
Research has been conducted on the use of polycyclic quinone derivatives, including this compound, as organic positive-electrode materials in rechargeable lithium batteries. These studies highlight the potential of such compounds in energy storage technologies (Yao, Yamazaki, Senoh, Sakai, & Kiyobayashi, 2012).
Role in Molecular Electronics
This compound has been involved in the synthesis of new compounds for molecular electronics. Its derivatives have been used in the design of π-conjugated systems with potential applications in electronic devices (Seidel, Hahn, Liebing, Seichter, Kortus, & Weber, 2013).
Future Directions
Mechanism of Action
Target of Action
It has been used to modify electrodes for supercapacitors , and as an acceptor in charge-transfer complexes . These applications suggest that it interacts with electronic systems, potentially influencing electron transfer processes.
Mode of Action
As an acceptor in charge-transfer complexes, it likely interacts with its targets by accepting electrons, leading to changes in the electronic state of the system .
Biochemical Pathways
Its role in modifying electrodes for supercapacitors and acting as an acceptor in charge-transfer complexes suggests that it may influence electron transfer processes .
Result of Action
Its use in modifying electrodes for supercapacitors and as an acceptor in charge-transfer complexes suggests that it may influence electron transfer processes, potentially altering the electronic properties of the system .
Properties
IUPAC Name |
anthracene-1,4,9,10-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCZUXHSQJQWIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937853 | |
Record name | Anthracene-1,4,9,10-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1709-63-3 | |
Record name | 1,4,9,10-Anthracenetetrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001709633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,9,10-Anthracenetetrone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174128 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Anthracene-1,4,9,10-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,9,10-Anthracenetetraone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,4,9,10-Anthracenetetrone a promising candidate for creating electrically conductive materials?
A: this compound exhibits strong electron-accepting properties, making it suitable for forming charge-transfer complexes with electron-donating molecules. [, ] These complexes often display interesting electrical properties, including electrical conductivity. Research has explored its potential in developing new electrically conductive materials. [, ]
Q2: How does this compound contribute to the magnetic properties of materials when combined with decamethylferrocene?
A: this compound, acting as a non-cyanocarbon acceptor, forms a charge-transfer salt with the organometallic donor decamethylferrocene. [] This interaction leads to the formation of a material exhibiting magnetic properties. This discovery highlights the potential of this compound in constructing molecule-based magnets using charge-transfer interactions.
Q3: Are there other examples of this compound being used in the development of magnetic materials?
A: Yes, beyond its use with decamethylferrocene, this compound has been investigated for its potential in creating magnetic materials using other electron donors. For instance, research has explored its interactions with metallocenes as part of a broader investigation into creating molecule-based magnets. [] This research highlights the versatility of this compound in constructing magnetic materials through various charge-transfer combinations.
Q4: Where can I find more detailed information regarding the synthesis and properties of charge-transfer salts incorporating this compound?
A: Several research papers delve into the specifics of synthesizing and characterizing charge-transfer salts utilizing this compound. For detailed insights into the synthesis processes, structural characterization, and electrochemical properties of these salts, refer to the following papers: [, , ]
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